molecular formula C13H12ClNO2S B1428609 Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 736970-78-8

Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No. B1428609
M. Wt: 281.76 g/mol
InChI Key: CYWOZMNMBLNAQJ-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. They are found in many potent biologically active compounds . The molecule also contains a chlorophenyl group and a carboxylate ester group.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring . The ester group can undergo hydrolysis, transesterification, and other typical reactions of carboxylic acid derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is involved in various synthetic processes. For instance, Hou et al. (2009) described the synthesis of a similar compound, which involved reactions with dimethyl acetylenedicarboxylate in methanol. The molecule featured a nearly planar thiazole ring, indicating potential for diverse chemical applications (Hou, Zhou, He, & Li, 2009).

Antimicrobial Properties

The antimicrobial activities of compounds structurally related to Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate have been a subject of research. Achutha et al. (2017) synthesized a compound with antimicrobial properties by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Chemical Properties and Characterization

The characterization of compounds similar to Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate, including their molecular structure and chemical properties, is also a key research area. Haroon et al. (2018) investigated a compound synthesized through a reaction involving ethyl bromopyruvate, focusing on its spectroscopic characterization and crystallographic behavior (Haroon, Akhtar, Yousuf, Baig, Tahir, & Rasheed, 2018).

Corrosion Inhibition

In the context of materials science, research has explored the use of related thiazole compounds as corrosion inhibitors. Raviprabha and Bhat (2019) studied the efficiency of a similar compound in preventing corrosion of AA6061 alloy in acidic media, demonstrating its potential in corrosion inhibition applications (Raviprabha & Bhat, 2019).

Therapeutic Applications

Additionally, research has been conducted on the potential therapeutic applications of related thiazole compounds. Abignente et al. (1983) synthesized derivatives of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and evaluated them for antiinflammatory, analgesic, and antipyretic activities (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983).

properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWOZMNMBLNAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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